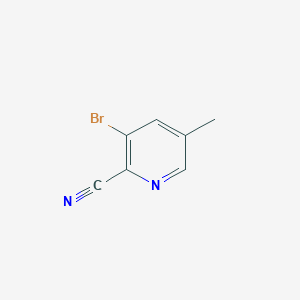

3-Bromo-5-methylpicolinonitrile

描述

属性

IUPAC Name |

3-bromo-5-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c1-5-2-6(8)7(3-9)10-4-5/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKYSFRFMQHMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626655 | |

| Record name | 3-Bromo-5-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474824-78-7 | |

| Record name | 3-Bromo-5-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Bromo 5 Methylpicolinonitrile

Advanced Synthetic Routes to 3-Bromo-5-methylpicolinonitrile

The preparation of this compound can be approached through several synthetic strategies, each with its own advantages and challenges. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Direct Bromination Approaches and Regioselectivity Challenges

Direct bromination of 5-methylpicolinonitrile presents a more atom-economical approach. However, this method is often complicated by challenges in controlling regioselectivity. The pyridine (B92270) ring is an electron-deficient system, and the presence of both a methyl group (electron-donating) and a cyano group (electron-withdrawing) at the 2- and 5-positions, respectively, can lead to the formation of multiple isomers. soton.ac.uk

Electrophilic brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) can be employed. The reaction is typically carried out in a solvent like acetic acid or chloroform. youtube.com To enhance the selectivity for the desired 3-bromo isomer, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) may be used. youtube.com The electron-withdrawing nature of the cyano group at the 2-position deactivates the pyridine ring towards electrophilic attack but helps to direct the incoming electrophile to the 5-position. soton.ac.uk However, the activating effect of the methyl group can compete with this directing effect, making the selective synthesis of this compound via this route challenging.

A study on the bromination of 2-aminopyridine (B139424) with bromine in acetic acid showed the formation of 2-amino-5-bromopyridine, highlighting the tendency for bromination to occur at the 5-position in some substituted pyridines. orgsyn.org

Optimization Strategies for Yield and Purity in Preparative Chemistry

To obtain high yields and purity of this compound, particularly in preparative and industrial settings, several optimization strategies can be implemented.

For the multi-step synthesis:

Temperature Control: Maintaining precise and low temperatures during the nitration and diazotization steps is critical to minimize the formation of by-products and the decomposition of unstable intermediates like the diazonium salt. youtube.com

Catalyst Selection: The choice of catalyst for the reduction of the nitro group is important. Palladium on carbon (Pd/C) is highly effective and selective, preserving the nitrile functionality. youtube.com

Solvent Choice: The use of polar solvents such as sulfuric acid or acetic acid can facilitate the electrophilic substitution and diazotization steps. youtube.com

Purification Techniques: High purity (often ≥98.0%) is crucial for the use of this compound as a synthetic intermediate. innospk.com Recrystallization from suitable solvents like ethanol (B145695) or ethyl acetate (B1210297) is a common and effective method for purification. youtube.com

For direct bromination, optimization focuses on enhancing regioselectivity through the careful selection of the brominating agent, catalyst, solvent, and reaction temperature.

Chemical Transformations and Reactivity Profiles of this compound

The presence of both a bromine atom and a cyano group on the pyridine ring makes this compound a versatile building block for a variety of chemical transformations. innospk.com The bromine atom, in particular, serves as a handle for nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom at the 3-position of the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNA r). libretexts.org This reactivity allows for the introduction of a wide range of functional groups.

The general mechanism for SNA r involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the bromide ion. chemicalbook.com The rate of these reactions is influenced by the nature of the nucleophile and the electronic properties of the pyridine ring. The electron-withdrawing cyano group enhances the electrophilicity of the ring, facilitating nucleophilic attack.

Examples of nucleophiles that can potentially displace the bromine include:

Alkoxides: Reaction with alkoxides, such as sodium methoxide, in a suitable solvent like N,N-dimethylformamide (DMF) can yield the corresponding 3-alkoxy-5-methylpicolinonitrile. A similar reaction has been reported for the synthesis of 3-bromo-5-methoxypyridine (B189597) from 3,5-dibromopyridine (B18299) and methanol (B129727) with sodium hydride in DMF. chemicalbook.comnih.gov

Thiols: Thiolates are excellent nucleophiles and can react with this compound to form 3-(arylthio)- or 3-(alkylthio)-5-methylpicolinonitriles. The nucleophilic aromatic substitution of heteroaryl halides with thiols is known to proceed smoothly in polar aprotic solvents like DMAc with a base such as K₂CO₃. libretexts.org

Cross-Coupling Methodologies for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound is an excellent substrate for these transformations. youtube.comorganic-chemistry.orgorganic-chemistry.orglibretexts.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the reaction of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. chemspider.com This reaction is widely used to form biaryl structures. This compound can be coupled with various arylboronic acids to generate 3-aryl-5-methylpicolinonitriles.

A typical procedure involves reacting the bromopyridine derivative with a boronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), and a base such as sodium carbonate or potassium phosphate, in a solvent system like dioxane/water or toluene. youtube.comchemspider.com

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org This reaction is valuable for the synthesis of arylalkynes. This compound can react with various terminal alkynes to produce 3-alkynyl-5-methylpicolinonitriles.

Typical conditions for a Sonogashira coupling involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base such as triethylamine (B128534) (Et₃N) in a solvent like tetrahydrofuran (B95107) (THF) or DMF. soton.ac.uk

Heck Coupling:

The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction could potentially be used to introduce alkenyl groups at the 3-position of the picolinonitrile ring.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. innospk.com This methodology can be applied to this compound to synthesize a variety of 3-amino-5-methylpicolinonitrile derivatives. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos) and a strong base like sodium tert-butoxide (NaOtBu). libretexts.org

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 3-Aryl-5-methylpicolinonitrile |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 3-Alkynyl-5-methylpicolinonitrile |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand / Base | 3-Amino-5-methylpicolinonitrile derivative |

Table 2: Overview of Cross-Coupling Reactions of this compound.

Suzuki-Miyaura Coupling Reactions with Boronic Acids and Esters

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, and this compound is a suitable substrate for this transformation. researchgate.netresearchgate.net This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or its ester, in the presence of a base. researchgate.net

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Where R can be an aryl or heteroaryl group.

Research on related bromopyridine systems has shown that the choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields. For the coupling of 3-bromoquinolines with boronic acid pinacol (B44631) esters, automated high-throughput screening has identified optimal conditions. nih.gov Similarly, for the coupling of 3-chloropyridine, a less reactive substrate, specific palladium precatalysts and ligands have been found to be effective. nih.gov While specific data for this compound is not extensively published, the principles from these related systems are highly applicable.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Aryl Bromide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1 | Xantphos | DBU | THF/H₂O | Optimized | High | nih.gov |

| 3-Chloropyridine | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1 | PCy₃ | DBU | THF/H₂O | 110 | 35 | nih.gov |

| 4-Iodoimidazole | Phenylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | DME | 90 | 68-79 | researchgate.net |

| 2,5-Dibromo-3-methylthiophene | Arylboronic acid | Pd(0) | - | - | - | - | Moderate | nih.gov |

This table provides examples from related systems to illustrate typical reaction conditions.

Buchwald-Hartwig Amination and Related Carbon-Heteroatom Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. beilstein-journals.org This reaction is highly valuable for the synthesis of arylamines, which are prevalent in many biologically active compounds. This compound can serve as the aryl halide component in this transformation.

The general reaction involves the coupling of the bromopyridine with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a strong base. beilstein-journals.org

Where R¹ and R² can be hydrogen, alkyl, or aryl groups.

The choice of ligand is crucial in Buchwald-Hartwig amination to facilitate the catalytic cycle and prevent catalyst deactivation. For the amination of 3-bromo-2-aminopyridine with morpholine, ligands such as RuPhos, SPhos, and BINAP have been shown to be effective. nih.gov The use of precatalysts, which are stable and easily handled, can also enhance the reaction efficiency. nih.gov

Table 2: Catalyst and Ligand Systems for Buchwald-Hartwig Amination of Bromopyridines

| Aryl Bromide | Amine | Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ | XPhos | LiHMDS | THF | 65 | 40 | nih.gov |

| 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst | RuPhos | LiHMDS | THF | 65 | 83 | nih.gov |

| Bromobenzene | Secondary Amines | [Pd(allyl)Cl]₂ | TrixiePhos/XPhos/t-BuXPhos | t-BuOLi/t-BuONa | Toluene | Optimized | Good | nih.gov |

| 4-Bromo-1H-pyrazoles | Various Amines | P4 | tBuBrettPhos | LHMDS | - | 50-80 | Moderate to Excellent | nih.gov |

This table presents data from analogous systems to demonstrate effective catalytic conditions.

Nitrile Group Transformations and Derivatizations (e.g., to Amidines)

The nitrile group in this compound is a versatile functional group that can be transformed into a variety of other functionalities, including amidines. The Pinner reaction is a classic method for the synthesis of amidines from nitriles. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which can then be treated with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.org

The general pathway for the formation of an amidine from a nitrile via the Pinner reaction is as follows:

Low temperatures are often employed during the formation of the Pinner salt to prevent its decomposition. wikipedia.org The choice between acid or base catalysis for the initial step can depend on the electronic nature of the nitrile. wikipedia.org

More contemporary methods for amidine synthesis include catalyst-free, three-component reactions. For instance, azidomaleimides can react with enamines, formed in situ from aldehydes and secondary amines, to produce amidinomaleimides under mild conditions. organic-chemistry.org While not directly applied to this compound, these modern approaches highlight the evolving landscape of amidine synthesis.

Oxidation and Reduction Pathways of the Pyridine Ring System and Substituents

The pyridine ring and its substituents in this compound can undergo various oxidation and reduction reactions, although specific literature for this compound is limited.

Oxidation: The methyl group at the 5-position is a potential site for oxidation to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are typically used for the oxidation of alkyl groups on aromatic rings. However, the reaction conditions must be carefully controlled to avoid degradation of the pyridine ring or other functional groups.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). vu.nl This transformation provides a route to 3-bromo-5-methyl-2-(aminomethyl)pyridine, a valuable intermediate for further functionalization. The reduction of nitriles to amines is a fundamental transformation in organic synthesis. researchgate.net

The pyridine ring itself can be reduced under certain conditions, typically involving catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under high pressure and temperature. However, these conditions can also lead to the reduction of other functional groups, so selectivity can be a challenge. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that typically does not reduce nitriles or aromatic rings but can reduce aldehydes and ketones. masterorganicchemistry.comyoutube.com

Catalytic Systems and Reaction Condition Optimization

The success of many transformations involving this compound hinges on the careful selection and optimization of the catalytic system and reaction conditions.

Palladium-Catalyzed Reactions

Palladium catalysts are central to the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound. The efficiency of these reactions is highly dependent on the palladium source, the nature of the ligand, the base, the solvent, and the temperature.

For Suzuki-Miyaura couplings, a variety of palladium(0) and palladium(II) precatalysts can be used, often in combination with phosphine ligands that stabilize the active catalytic species and facilitate the steps of the catalytic cycle. vu.nl The optimization of these reactions can be complex, and high-throughput screening methods are increasingly being used to rapidly identify the optimal conditions for a given substrate pair. nih.gov

In Buchwald-Hartwig aminations, the choice of phosphine ligand is particularly critical. Bulky, electron-rich ligands are often required to promote the reductive elimination step and prevent catalyst decomposition. nih.govwikipedia.org The use of well-defined palladium precatalysts can also lead to more reproducible results and higher yields. nih.gov

Copper-Mediated Reactions

Copper-catalyzed reactions, such as the Ullmann condensation, offer an alternative to palladium-catalyzed methods for the formation of C-C and C-heteroatom bonds. organic-chemistry.orggatech.edu The classical Ullmann reaction involves the coupling of aryl halides at high temperatures using stoichiometric amounts of copper. organic-chemistry.org More modern protocols utilize catalytic amounts of copper in the presence of ligands, allowing for milder reaction conditions. gatech.edu

Copper can also mediate cyanation reactions, providing a route to introduce a nitrile group onto an aromatic ring. mdpi.com While this compound already possesses a nitrile group, copper-catalyzed reactions could potentially be employed to modify other positions on the pyridine ring or to participate in domino reactions.

The development of heterogeneous copper catalysts is an active area of research, aiming to simplify product purification and catalyst recycling. gatech.edu

Solvent Effects and Temperature Control in Reaction Selectivity

The synthesis of this compound is a precise process where the choice of solvent and strict control of temperature are paramount to ensure high regioselectivity and yield. The manufacturing pathway significantly influences the purity of the final product, primarily by minimizing the formation of isomers and by-products. Two principal synthetic routes are commonly considered: direct bromination and a multi-step synthesis involving nitration, reduction, and a Sandmeyer reaction. In both methods, solvent properties and temperature are critical variables.

Direct Bromination

Direct bromination of 5-methylpicolinonitrile involves an electrophilic aromatic substitution. While this method is straightforward, it is often hampered by poor regioselectivity due to multiple reactive sites on the pyridine ring. Controlling the reaction conditions is essential to favor the formation of the desired 3-bromo isomer.

Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the substrate. Solvents such as acetic acid, chloroform, and dichloromethane (B109758) are typically used. Polar solvents like acetic acid can facilitate electrophilic substitution. However, the solvent's primary role in this context is to provide a medium for the reaction while helping to manage the reaction temperature.

Multi-Step Synthesis via Nitration, Reduction, and Sandmeyer Reaction

A more controlled and widely preferred route for producing this compound with high purity involves a multi-step pathway. This method offers superior regioselectivity by introducing functional groups that direct the substitution to the desired position. Each step in this sequence has specific solvent and temperature requirements to maximize yield and selectivity.

Nitration: The first step is the nitration of 5-methylpicolinonitrile to form 3-nitro-5-methylpicolinonitrile.

Solvent and Temperature: This electrophilic substitution is carried out in a mixture of strong acids, typically sulfuric acid (H₂SO₄) and nitric acid (HNO₃). The highly acidic and polar medium facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile. Temperature must be strictly maintained between 0 °C and 10 °C. Exceeding this range increases the risk of over-nitration and side reactions, compromising the selectivity of the process.

Reduction: The subsequent step is the reduction of the nitro group on 3-nitro-5-methylpicolinonitrile to an amino group, yielding 3-amino-5-methylpicolinonitrile.

Solvent and Temperature: This transformation is commonly achieved via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. Protic solvents like methanol are often employed. patsnap.com The reaction temperature is a key parameter affecting selectivity. It is typically maintained in a mild range of 15–40 °C. Lower temperatures can lead to an incomplete reaction, while higher temperatures risk the unintended reduction of the pyridine ring or the nitrile group, which would result in significant by-product formation.

Diazotization and Sandmeyer Bromination: The final step involves converting the amino group into a bromo group through a Sandmeyer reaction. This process begins with diazotization, where the amine reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) bromide (CuBr) salt.

Solvent and Temperature: The diazotization step is highly sensitive to temperature and must be conducted at very low temperatures, typically between -10 °C and 5 °C. patsnap.com This stringent temperature control is necessary because the diazonium salt intermediate is unstable and prone to decomposition at higher temperatures. The reaction is carried out in an aqueous acidic solution. Following diazotization, the Sandmeyer reaction to replace the diazonium group with bromine is performed at a slightly elevated temperature, often between 0 °C and 25 °C, to ensure the reaction proceeds to completion.

The careful manipulation of solvents and temperature at each stage of the multi-step synthesis is crucial for directing the reaction pathway, stabilizing intermediates, and ultimately achieving a high yield and purity of this compound.

Table 1: Solvent and Temperature Control in the Multi-Step Synthesis of this compound

| Reaction Step | Typical Solvents/Reagents | Temperature Range | Purpose of Control |

|---|---|---|---|

| Nitration | H₂SO₄/HNO₃ | 0–10 °C | To prevent over-nitration and side reactions. |

| Reduction | Methanol, H₂ (with Pd/C catalyst) | 15–40 °C | To ensure complete reduction of the nitro group while preserving the nitrile and pyridine ring structures. |

| Diazotization | Aqueous Acid (e.g., H₂SO₄) | -10–5 °C | To maintain the stability of the diazonium salt intermediate. patsnap.com |

| Sandmeyer Bromination | Water (with CuBr) | 0–25 °C | To facilitate the controlled replacement of the diazonium group with bromine. |

This compound as a Precursor for Bioactive Molecules

This compound serves as a crucial intermediate or building block in the synthesis of complex organic molecules designed for pharmaceutical applications. innospk.com The bromine atom is particularly important as it allows for further chemical modifications, such as the introduction of aryl groups through cross-coupling reactions, while the nitrile group can be chemically transformed into other common functional groups found in drug molecules, like amines or carboxylic acids. innospk.com This synthetic versatility makes it a key component in the development of novel active pharmaceutical ingredients (APIs). innospk.com

The compound is a key intermediate in the development of new pharmaceutical agents, particularly in the creation of anti-cancer and anti-inflammatory drugs. Its structure is foundational for building more complex heterocyclic systems. The reactivity of the bromine atom, often targeted in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enables the construction of new carbon-carbon bonds, a fundamental step in elaborating the core structure into a potential drug candidate. This adaptability allows chemists to systematically modify the molecule to optimize its biological activity and pharmacokinetic properties.

The development of novel anti-cancer agents is a significant area where bromo-pyrimidine and related heterocyclic precursors are utilized. researchgate.netarabjchem.org Research has focused on synthesizing derivatives that can act as kinase inhibitors or exhibit direct cytotoxic effects on cancer cells. researchgate.netnih.gov The core structure provided by compounds like this compound is often decorated with various functional groups to enhance potency and selectivity against cancer-related targets. arabjchem.org

A primary strategy in anti-cancer drug discovery involves screening newly synthesized compounds for their ability to kill cancer cells in vitro. Derivatives of bromo-heterocycles have been evaluated against a variety of human cancer cell lines. For instance, novel bromo-pyrimidine analogues have demonstrated cytotoxic activity against cell lines including HCT116 (colon cancer), A549 (lung cancer), K562 (chronic myeloid leukemia), and U937 (monocytic myeloid leukemia). researchgate.net Similarly, other research has shown that derivatives can produce significant cytotoxic effects in MCF-7 (breast cancer) and HL-60 (leukemia) cells. nih.gov

Table 1: Examples of Cytotoxic Activity of Heterocyclic Derivatives Against Various Cancer Cell Lines

| Compound Class | Cancer Cell Line | Type of Cancer | Reference |

|---|---|---|---|

| Bromo-pyrimidine Analogues | HCT116 | Human Colon Cancer | researchgate.net |

| Bromo-pyrimidine Analogues | A549 | Human Lung Cancer | researchgate.net |

| Bromo-pyrimidine Analogues | K562 | Human Chronic Myeloid Leukemia | researchgate.net |

| Quinolinone Analogs | MCF-7 | Breast Cancer | nih.gov |

| Matrine Derivatives | U2OS | Osteosarcoma | nih.gov |

Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. nih.gov this compound is an important precursor for synthesizing kinase inhibitors. The nitrile group can chelate metal ions within the enzyme's active site, while the bromine atom provides a reactive handle for introducing other molecular fragments via cross-coupling reactions to enhance binding and selectivity.

Research into bromo-pyrimidine derivatives has yielded potent inhibitors of tyrosine kinases, such as Bcr/Abl, which is implicated in chronic myeloid leukemia. researchgate.net Furthermore, related heterocyclic scaffolds have been used to develop inhibitors for other critical kinases in cancer progression, including Aurora kinases and the PI3K/Akt/mTOR pathway. nih.govnih.gov For example, a series of dimorpholinoquinazoline-based compounds, synthesized from a bromo-quinazoline precursor, were found to inhibit the PI3K/Akt/mTOR signaling cascade. nih.gov

Table 2: Examples of Kinase Inhibitors Developed from Bromo-Heterocyclic Precursors

| Inhibitor Class | Target Kinase(s) | Associated Cancer/Disease | Reference |

|---|---|---|---|

| Bromo-pyrimidine Analogues | Bcr/Abl Tyrosine Kinase | Chronic Myeloid Leukemia (CML) | researchgate.net |

| Pyrimidine (B1678525) Derivatives | Aurora A Kinase | Various Cancers | nih.gov |

| Dimorpholinoquinazolines | PI3K/Akt/mTOR Pathway | Various Cancers | nih.gov |

The molecular framework of this compound is also relevant to the development of anti-inflammatory drugs. The synthesis of novel compounds often involves molecular hybridization, where different pharmacophores are combined to create a new chemical entity with improved or dual activity. nih.gov Heterocyclic compounds are frequently used as scaffolds in this approach. For instance, researchers have designed and synthesized hybrid molecules combining different subunits to target inflammatory pathways, demonstrating the potential of using versatile building blocks to create new anti-inflammatory candidates. nih.gov

The search for new antiviral agents has led to the exploration of diverse chemical scaffolds, including those derived from bromo-substituted heterocycles. The synthetic accessibility of these precursors makes them suitable for creating libraries of compounds for screening. nih.gov Research has shown that related bromo-aza-indole compounds can be elaborated through palladium-catalyzed reactions, such as Sonogashira and Suzuki couplings, to produce molecules with broad-spectrum antiviral activity. nih.gov One study identified a series of 3-alkynyl-5-aryl-7-aza-indoles, derived from a bromo-iodo-pyrrolo[2,3-b]pyridine, that demonstrated activity against respiratory syncytial virus (RSV) and other viruses. nih.gov These synthetic strategies highlight the potential of using this compound as a starting point for novel antiviral agents.

Study of Compounds with Potential Tuberculostatic Activity

Tuberculosis (TB) remains a significant global health issue, necessitating the discovery of new and effective treatments. Research into novel antituberculosis agents has explored various chemical scaffolds, including halogenated pyrimidine nucleosides. While not a direct derivative of this compound, one study highlighted a new class of pyrimidine nucleosides as potent inhibitors of Mycobacterium tuberculosis. nih.gov

In this research, various 2'- or 3'-halogeno derivatives of pyrimidine nucleosides were synthesized and evaluated. Among them, 3'-bromo-3'-deoxy-arabinofuranosylthymine was identified as the most effective agent against both wild-type (H37Ra) and drug-resistant strains of M. tuberculosis. nih.gov This compound demonstrated significant inhibitory activity, as detailed in the table below.

| Compound | Target Strain | MIC₅₀ | Activity against Intracellular Mycobacteria (at 10 µg/mL) |

| 3'-bromo-3'-deoxy-arabinofuranosylthymine | M. tuberculosis H37Ra (wild-type) | 1 µg/mL | 80% reduction |

| 3'-bromo-3'-deoxy-arabinofuranosylthymine | M. tuberculosis H37Rv (drug-resistant) | 1-2 µg/mL | Not specified |

Data sourced from a study on pyrimidine nucleosides as inhibitors of Mycobacterium tuberculosis. nih.gov

These findings underscore the potential importance of the bromo-substituent in the design of new antituberculosis compounds. The results encourage further investigation into bromo-substituted heterocyclic compounds, such as derivatives of this compound, as potential leads in TB drug discovery. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For derivatives of this compound, SAR analyses help identify the key structural features required for interaction with biological targets. mdpi.comfrontiersin.org

Impact of Substituent Modifications on Biological Activity

The biological activity of compounds derived from this compound can be systematically altered by modifying its core substituents: the bromine atom, the methyl group, and the nitrile group. Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses on other heterocyclic compounds, such as thieno-pyrimidine derivatives, have demonstrated that the size and electronic properties of substituents are critical. mdpi.com

For instance, studies on other inhibitors have shown:

Bulky Groups: The introduction of bulkier groups can enhance biological activity if they fit into a corresponding hydrophobic pocket in the target protein. mdpi.com

Electronegative Groups: The presence of electronegative groups can be detrimental to activity if they are positioned in regions where positive electrostatic potential is favored, and vice-versa. mdpi.com

Applying these principles to this compound, modifications could include replacing the methyl group with a more strongly electron-withdrawing nitro group, as seen in 3-Bromo-5-nitropicolinonitrile, which alters the molecule's electrophilicity. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, creating derivatives with different functional properties for drug development. innospk.com

Conformational Analysis and Molecular Recognition in Biological Systems

The three-dimensional shape (conformation) of a molecule is crucial for its ability to bind to a biological target. The structure of this compound is based on a planar pyridine ring system. This planarity, combined with its specific substitution pattern, creates a distinct electronic environment that governs its interactions.

In related inhibitor-enzyme binding studies, conformational adaptation plays a key role. For example, X-ray crystallography of N⁴-substituted 3-methylcytidine (B1283190) inhibitors bound to the enzyme CD73 showed that the inhibitor's ribose ring adapts its conformation upon binding. nih.gov Furthermore, computational studies on other inhibitors have confirmed that conformational rigidity can be crucial for stabilizing the interaction with a binding site, which facilitates subsequent covalent bond formation. nih.gov The interaction is often stabilized by hydrophobic stacking interactions with aromatic amino acid residues like Phenylalanine (Phe) within the target protein. nih.gov These principles suggest that the rigid pyridine core of this compound is a favorable feature for designing specific inhibitors.

Mechanisms of Biological Action Research

Understanding the mechanism of action is critical for the development of any therapeutic agent. This involves identifying the specific molecular targets the compound interacts with and elucidating the biochemical consequences of this interaction.

Investigating Molecular Target Interactions

The mechanism by which this compound and its derivatives exert biological effects involves interaction with specific molecular targets. While the direct targets for this specific compound are a subject of ongoing research, studies on analogous structures provide significant clues. For example, covalent inhibitors based on a 3-bromo-isoxazoline scaffold have been shown to target the enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). nih.gov

Detailed studies of other inhibitors, such as N⁴-substituted 3-methylcytidine derivatives targeting the enzyme CD73, reveal highly specific interactions. The inhibitor binds in a cleft between two domains of the enzyme, stabilizing its closed state. nih.gov Specific hydrogen bonds form between the inhibitor and amino acid residues like Asparagine (Asn), while the nucleobase engages in hydrophobic stacking with Phenylalanine residues. nih.gov These examples highlight the types of specific, high-affinity interactions that can be achieved by designing molecules based on heterocyclic scaffolds.

Enzyme Inhibition Studies (e.g., GAPDH Inhibition)

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in the glycolytic pathway, which is responsible for energy production in cells. nih.gov Many cancer cells exhibit elevated glycolysis, a phenomenon known as the "Warburg effect," making GAPDH an attractive target for anticancer drugs. nih.govnih.gov

A class of covalent inhibitors based on 3-bromo-isoxazoline derivatives has been developed that effectively inhibits human GAPDH (hGAPDH). nih.gov These inhibitors selectively form a covalent bond with a crucial cysteine residue (Cys¹⁵²) in the enzyme's catalytic site. nih.gov This covalent modification irreversibly inactivates the enzyme. nih.govnih.gov

| Inhibitor Class | Target Enzyme | Mechanism of Action | Key Amino Acid |

| 3-Bromo-isoxazoline derivatives | Human GAPDH (hGAPDH) | Covalent inactivation | Catalytic Cysteine (Cys¹⁵²) |

Data sourced from studies on GAPDH inhibition. nih.govnih.gov

The spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative, compound 11 , was identified as a particularly potent covalent inactivator of hGAPDH, showing faster reactivity than koningic acid, a well-known natural inhibitor. nih.gov The selectivity of these compounds is noteworthy, as they show negligible reactivity with free thiols, indicating a specific reaction with the activated cysteine residue within the enzyme's binding pocket. nih.gov This line of research demonstrates a clear and effective mechanism of action for bromo-substituted heterocyclic compounds, providing a strong rationale for exploring derivatives of this compound in similar applications.

While this compound is primarily recognized as a versatile building block in organic synthesis, its true value in medicinal chemistry is revealed through the biological activities of the complex molecules derived from it. innospk.com The strategic incorporation of the this compound scaffold into larger compounds has led to the development of potent inhibitors for various enzymes, and biochemical assays are crucial in elucidating their mechanisms of action and therapeutic potential.

Application in Medicinal Chemistry and Drug Discovery Research

Biochemical Assay Applications in Elucidating Activity

The 3-bromo-5-methylpicolinonitrile moiety serves as a key intermediate in the synthesis of compounds that are evaluated in a variety of biochemical assays. These assays are instrumental in determining the inhibitory activity and selectivity of the synthesized molecules against specific biological targets.

One of the notable applications is in the development of kinase inhibitors. nih.gov Kinases are a large family of enzymes that play critical roles in cell signaling and are often dysregulated in diseases like cancer. nih.govnih.gov Derivatives of this compound have been incorporated into molecules designed to target specific kinases. The inhibitory potency of these compounds is typically assessed using in vitro kinase assays.

A common method is the ADP-Glo™ Kinase Assay , which measures the amount of ADP produced during the kinase reaction. nih.gov A lower ADP level in the presence of the test compound indicates inhibition of the kinase. This assay was used to evaluate a series of 5-bromo-pyrimidine derivatives, which share a similar halogenated heterocyclic core with this compound, for their inhibitory activity against Bcr/Abl tyrosine kinase, a key target in chronic myeloid leukemia. nih.gov

Another widely used format is the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay . thermofisher.com This assay measures the binding of a fluorescently labeled antibody to a phosphorylated substrate, and a decrease in the FRET signal corresponds to kinase inhibition. thermofisher.com These types of assays are crucial for determining the half-maximal inhibitory concentration (IC50) of a compound, which is a key measure of its potency.

Beyond kinases, derivatives of this compound have been investigated as potential inhibitors of other enzymes. For instance, research has pointed to the potential for this compound to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme involved in glycolysis. The inhibitory effects are often determined through enzyme kinetics studies, where the rate of the enzymatic reaction is measured in the presence and absence of the inhibitor to determine parameters like the inhibition constant (Ki).

The following table summarizes the application of biochemical assays in evaluating the activity of compounds derived from or related to the this compound scaffold:

| Assay Type | Target Class | Measured Parameter | Significance |

| ADP-Glo™ Kinase Assay | Protein Kinases (e.g., Bcr/Abl) | ADP Production | Quantifies kinase inhibition by measuring a direct product of the enzymatic reaction. nih.gov |

| LanthaScreen™ TR-FRET Assay | Protein and Lipid Kinases (e.g., PI3K, mTOR) | Substrate Phosphorylation | Allows for high-throughput screening and determination of inhibitor potency (IC50). thermofisher.com |

| Enzyme Inhibition Assays | Various Enzymes (e.g., GAPDH) | Reaction Rate/Product Formation | Determines the mode of inhibition (e.g., competitive, non-competitive) and the inhibitor's affinity for the enzyme (Ki). |

| Cellular Assays (e.g., MTT assay) | Various (whole cells) | Cell Viability/Proliferation | Complements biochemical assays by assessing the compound's effect in a more complex biological system. nih.gov |

In addition to direct enzyme inhibition, biochemical assays are also employed to understand the broader cellular effects of these compounds. For example, the MTT assay is a colorimetric assay used to assess cell viability and proliferation. nih.gov While not a direct measure of enzyme activity, it is often used in conjunction with biochemical assays to correlate enzyme inhibition with a cellular phenotype, such as cancer cell death. nih.gov

Applications in Agrochemical Research and Development

Role of 3-Bromo-5-methylpicolinonitrile in Agrochemical Synthesis

This compound is primarily utilized as a versatile intermediate or building block in the synthesis of more complex agrochemical molecules. innospk.com Its value stems from the specific arrangement of its functional groups—a bromine atom, a methyl group, and a nitrile group—on the pyridine (B92270) core. This structure provides a reactive framework for a variety of chemical transformations essential in the development of active ingredients for crop protection. innospk.com

The compound's utility as a precursor is rooted in its chemical reactivity. The bromine atom at the 3-position serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is particularly well-suited for transition metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. These reactions allow for the precise introduction of new carbon-carbon or carbon-heteroatom bonds, enabling chemists to assemble complex molecular architectures. The nitrile group (-CN) is also a valuable functional handle, which can be chemically transformed into other groups like carboxylic acids or amines, common moieties in bioactive molecules. innospk.com This adaptability makes this compound a key component in the synthetic pathway for creating targeted agrochemical agents. innospk.com

Development of Novel Pesticides and Herbicides

The search for new pesticides and herbicides with improved efficacy, selectivity, and environmental profiles is a constant driver of agrochemical research. Intermediates like this compound are instrumental in this discovery process, serving as a scaffold for molecules designed to interact with specific biological targets in pests or weeds.

Research has shown that the 3-bromo-pyridine scaffold is an important feature in many insecticidal molecules. nih.gov For instance, this structural core is found in a class of insecticides known as diacylhydrazines, which act as nonsteroidal ecdysone (B1671078) agonists. These compounds disrupt the normal molting process in insects, particularly in the order Lepidoptera, leading to premature and fatal molting. nih.gov The synthesis of novel diacylhydrazine derivatives often involves a multi-step process where a key intermediate, structurally related to this compound, is modified to produce a range of candidate molecules with varying substituents. nih.gov These candidates are then screened for biological activity to identify the most potent compounds for further development.

Research on Insecticidal Agents (e.g., against Spodoptera littoralis)

A critical aspect of developing new agrochemicals is the rigorous testing of their biological activity against key agricultural pests. The cotton leafworm, Spodoptera littoralis, is a significant pest that causes substantial economic damage to a wide range of crops, making it a common target for evaluating new insecticidal compounds. nih.govresearchgate.net

While direct studies of this compound itself are not focused on insecticidal activity (as it is an intermediate), the derivatives synthesized from it undergo extensive bioassays. The standard methodology to determine insecticidal efficacy involves exposing the target pest to the test compound and measuring the response. For S. littoralis larvae, this is often done through a feeding bioassay, where the compound is applied to a food source (like castor bean leaves), or a dipping bioassay. researchgate.net

Researchers determine the lethal concentration required to kill 50% of the test population (LC₅₀). A lower LC₅₀ value indicates higher toxicity and greater potential as an insecticide. For example, in studies of other novel insecticidal compounds against S. littoralis, LC₅₀ values are recorded at different time intervals (e.g., 48 and 72 hours) to assess the speed of action. researchgate.net The data below illustrates typical results from such a bioassay, in this case showing the activity of various 3,5-pyrazolidinedione derivatives against 2nd instar larvae of S. littoralis.

Table 1: Example of Insecticidal Activity Data from a Feeding Bioassay against S. littoralis This table is representative of the type of data generated when evaluating new insecticidal compounds. Data sourced from a study on 3,5-pyrazolidinedione derivatives.

This systematic evaluation is crucial for identifying promising insecticidal agents derived from precursors like this compound for potential inclusion in integrated pest management programs. researchgate.net

Structure-Efficacy Relationships in Crop Protection Agents

The development of effective crop protection agents is not merely about discovering active compounds but also about optimizing their structure to maximize efficacy and selectivity. Structure-efficacy relationships (SER) are a cornerstone of this process, defining how modifications to a molecule's chemical structure affect its biological activity.

For derivatives of this compound, SER studies would investigate how changes to the pyridine ring substituents impact the compound's insecticidal or herbicidal properties. The unique electronic environment created by the pyridine nitrogen and the electron-withdrawing cyano group, combined with the bromo and methyl groups, provides a foundation for designing molecules with targeted activities.

Key aspects of SER in this context include:

The Role of the Bromo Group: The position and presence of the bromine atom are often critical for activity. Replacing it with other halogens (e.g., chlorine) or different functional groups can drastically alter the compound's ability to bind to its target protein.

Modification of the Methyl Group: Altering the methyl group at the 5-position to a different alkyl or functional group (e.g., a nitro group) can enhance or reduce efficacy by changing the molecule's electronic properties and steric profile.

Additions via the Bromo Group: As the primary site for synthetic elaboration, the nature of the group attached at the 3-position (via cross-coupling) is a major determinant of the final product's activity.

For example, in the development of diacylhydrazine insecticides, slight changes to the acyl group attached to the hydrazide core can lead to significant differences in insecticidal potency against different pest species. nih.gov The table below conceptualizes how SER is analyzed.

Table 2: Conceptual Structure-Efficacy Relationship (SER) Analysis This table is a conceptual representation illustrating how structural changes can impact insecticidal activity.

By systematically synthesizing and testing these analogs, researchers can build a comprehensive understanding of the SER, guiding the design of more effective and targeted crop protection agents.

Computational Chemistry and Spectroscopic Characterization Studies

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are instrumental in providing a detailed picture of the molecular structure and properties of 3-Bromo-5-methylpicolinonitrile at the atomic level. These in silico methods are crucial for predicting parameters that can be challenging to determine experimentally.

Density Functional Theory (DFT) stands as a powerful computational method for determining the most stable three-dimensional arrangement of atoms in a molecule. By using functionals such as B3LYP with a basis set like 6-311++G(d,p), the geometry of this compound can be optimized to its lowest energy state. researchgate.netphyschemres.org This process yields crucial data on bond lengths, bond angles, and dihedral angles. The optimization of the pyridine (B92270) ring, along with its bromo, methyl, and cyano substituents, reveals the extent of any steric hindrance and electronic delocalization within the molecule.

While specific experimental crystallographic data for this compound is not widely published, DFT calculations allow for the prediction of these geometric parameters. The results for similar brominated pyridine compounds suggest that the pyridine ring remains largely planar, with minor deviations caused by the substituents. nih.gov

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations This table presents theoretical data based on DFT calculations for analogous structures, as direct experimental values for this specific compound are not available in published literature.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-Br | 1.89 |

| C-CN | 1.45 |

| C≡N | 1.16 |

| C-CH₃ | 1.51 |

| Pyridine C-C (avg.) | 1.39 |

| Pyridine C-N (avg.) | 1.34 |

| **Bond Angles (°) ** | |

| C-C-Br | 121.5 |

| C-C-CN | 122.0 |

| N-C-C (ring) | 123.0 |

Note: The data in this table is illustrative and based on computational models of similar compounds.

A significant application of DFT is the prediction of spectroscopic data, which can then be compared with experimental results for structural confirmation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is particularly effective for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netrsc.orgijcce.ac.ir Similarly, the vibrational frequencies corresponding to Infrared (IR) spectroscopy can be calculated to help assign experimental peaks to specific molecular motions. dtic.mil

These calculations are vital for distinguishing between isomers and understanding how the electronic environment of each atom is affected by its neighbors. For this compound, DFT can predict the distinct signals for the two aromatic protons, the methyl protons, and the various carbon atoms in both ¹H and ¹³C NMR spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table contains theoretical values calculated using the GIAO method with a standard reference (TMS). These are not experimental data.

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| Aromatic H (position 4) | ~8.3 |

| Aromatic H (position 6) | ~8.6 |

| Methyl H (on C5) | ~2.5 |

| ¹³C NMR | |

| C2 (with CN) | ~135 |

| C3 (with Br) | ~120 |

| C4 | ~142 |

| C5 (with CH₃) | ~138 |

| C6 | ~153 |

| Cyano C | ~117 |

Note: The data in this table is illustrative and based on computational models.

Table 3: Predicted Characteristic IR Vibrational Frequencies (cm⁻¹) for this compound This table shows theoretical vibrational frequencies. Experimental values may vary.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| C≡N Stretch (Nitrile) | ~2230 |

| Aromatic C=C/C=N Stretch | 1600-1450 |

Note: The data in this table is illustrative and based on computational models.

Molecular Dynamics (MD) simulations could be applied to study the behavior of this compound over time, particularly its interactions with solvent molecules or within a larger system, such as a biological macromolecule or a polymer matrix. While specific MD studies on this compound are not readily found in the literature, this technique would be valuable for understanding its conformational flexibility and intermolecular interactions, which are crucial for its application in materials science or as a precursor in drug design.

Advanced Spectroscopic and Diffraction Analyses

Experimental techniques provide the definitive data for structural elucidation, confirming and refining the insights gained from computational models.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. nih.gov For this compound, ¹H NMR would show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the pyridine ring, and a singlet in the aliphatic region for the three protons of the methyl group. The splitting patterns and coupling constants would confirm the substitution pattern on the ring.

¹³C NMR spectroscopy would complement this by showing distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts being indicative of their electronic environment (e.g., attachment to electronegative atoms like nitrogen and bromine, or being part of a nitrile group). The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HMQC, would allow for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and extent of close contacts between neighboring molecules. The analysis involves partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal.

The Hirshfeld surface is typically visualized by mapping properties such as dnorm, shape index, and curvedness onto it. The dnorm value, a key parameter, is calculated from the distances of any point on the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. Negative dnorm values, often highlighted in red, indicate intermolecular contacts shorter than the sum of van der Waals radii, signifying strong interactions like hydrogen bonds. White areas on the dnorm surface represent contacts approximately equal to the van der Waals separation, while blue regions denote longer contacts.

For a molecule like this compound, which contains a pyridine ring, a bromine atom, a methyl group, and a nitrile group, a variety of intermolecular interactions would be expected to govern its crystal packing. Although specific crystallographic studies for this compound are not widely available, analysis of structurally related molecules allows for the prediction of its interaction patterns. nih.govnih.gov The presence of the nitrogen atom in the pyridine ring and the nitrile group provides potential sites for hydrogen bonding. The aromatic pyridine ring is capable of participating in π-π stacking interactions. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. Each point on the plot corresponds to a pair of (di, de) values on the surface, and the density of these points reflects the abundance of each type of contact. For this compound, the fingerprint plot would be expected to show distinct regions corresponding to H···H, C···H/H···C, N···H/H···N, and Br···H/H···Br contacts.

Table 1: Predicted Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Description | Expected dnorm Signature |

| H···H | Interactions between hydrogen atoms on adjacent molecules. These are generally the most abundant contacts. | Typically appear as a large, diffuse region in the center of the 2D fingerprint plot. |

| C-H···N | Weak hydrogen bonds involving the nitrogen of the pyridine or nitrile group as an acceptor. | Would appear as distinct "wings" on the fingerprint plot and red spots on the dnorm surface. |

| C-H···π | Interactions between a hydrogen atom and the π-system of the pyridine ring. | Characterized by specific patterns in the shape index and fingerprint plots. |

| π-π Stacking | Interactions between the aromatic pyridine rings of adjacent molecules. | Indicated by reciprocal red and blue triangles on the shape-index surface. |

| Halogen Bonding (C-Br···N/π) | The bromine atom can act as a Lewis acid, interacting with the electron-rich nitrile or pyridine nitrogen, or the π-system. | Would be visible as distinct short contacts on the dnorm surface. |

| van der Waals forces | General non-specific interactions contributing to the overall crystal packing. | Represented by the white areas on the dnorm surface. |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound. For this compound, mass spectrometry confirms its molecular formula, C₇H₅BrN₂, and provides a theoretical molecular weight of approximately 197.03 g/mol . innospk.com

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks for the molecular ion (M⁺) and any bromine-containing fragments, an M⁺ peak and an M+2 peak, with a relative intensity ratio of roughly 1:1. miamioh.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (approx.) | Ion Structure | Plausible Fragmentation Pathway |

| 197/199 | [C₇H₅BrN₂]⁺ | Molecular ion (M⁺) peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 118 | [C₇H₅N₂]⁺ | Loss of the bromine radical (•Br) from the molecular ion. This is often a primary fragmentation step for halogenated compounds. miamioh.edu |

| 170/172 | [C₆H₂BrN]⁺ | Loss of hydrogen cyanide (HCN) from the molecular ion, a common fragmentation for nitriles. |

| 91 | [C₆H₅N]⁺ | Subsequent loss of a cyano radical (•CN) from the [C₇H₅N₂]⁺ fragment. |

| 77 | [C₅H₃N]⁺ | Loss of a methyl radical (•CH₃) from the [C₆H₆N]⁺ fragment (formed by rearrangement). |

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Methodologies

The development of novel and efficient synthetic routes for 3-Bromo-5-methylpicolinonitrile is a key focus of current research. Traditional methods often involve multiple steps and may utilize harsh reagents. patsnap.com Future methodologies aim to overcome these limitations by improving reaction conditions, increasing yields, and shortening process routes. patsnap.com

One promising area is the direct bromination of 5-methylpicolinonitrile. This method involves electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 3-position. Another approach involves a multi-step synthesis starting from different precursors, such as the Sandmeyer reaction of 3-amino-5-methylpicolinonitrile. Researchers are exploring variations of these methods to optimize for milder conditions and higher efficiency. patsnap.com The development of continuous flow processes is also a promising avenue for enhancing production efficiency and making the compound more accessible for various applications. innospk.com

| Parameter | Conventional Method (e.g., from 3-amino-5-methylpicoline) | Emerging Methodologies (e.g., Direct Bromination) |

| Starting Material | 3-Amino-5-methylpyridine | 5-Methylpicolinonitrile |

| Key Reagents | Acid, Liquid Bromine, Sodium Nitrite (B80452) | N-bromosuccinimide (NBS), Acetic Acid |

| Reaction Steps | Diazotization followed by Sandmeyer-type reaction | Single-step electrophilic aromatic substitution |

| Reaction Conditions | Low temperatures (-10 to 0°C) required for diazotization | Controlled temperature (0–25 °C) to prevent polybromination |

| Potential Advantages | Utilizes a common intermediate | Potentially shorter route, avoids diazonium salts |

Advanced Drug Design and Targeted Therapies

The this compound structure is a valuable scaffold in medicinal chemistry. The pyridine (B92270) ring is a common feature in many bioactive molecules, and the specific substitution pattern of this compound offers unique opportunities for drug design. The bromine atom is particularly important as it serves as a handle for introducing various functional groups through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

This allows for the synthesis of a diverse library of derivatives that can be screened for activity against various biological targets. Research is focused on developing these derivatives as potential kinase inhibitors for cancer treatment, where the nitrile group can act as a chelating agent for metal ions in enzyme active sites. Furthermore, its derivatives are being investigated for their potential as agrochemicals, such as herbicides, where the methyl group can enhance lipophilicity for better membrane penetration.

Applications in Material Science Research (e.g., Polymers and Coatings)

The unique chemical properties of this compound make it a promising candidate for applications in material science. Its ability to participate in polymerization reactions allows for its incorporation into advanced materials. The nitrile group can be chemically modified, and the bromine atom provides a site for further functionalization, enabling the creation of polymers with specific properties.

Researchers are exploring the use of this compound in the development of specialized coatings and polymers. These materials could exhibit enhanced thermal stability, chemical resistance, and other desirable characteristics due to the incorporation of the substituted pyridine ring. The versatility of this compound suggests its potential for sustained demand in the creation of novel materials. innospk.com

Sustainable and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, there is a growing effort to develop more environmentally friendly methods for synthesizing this compound and its derivatives. This involves reducing the use of hazardous solvents and reagents, minimizing waste, and improving energy efficiency. researchgate.net

One approach is the use of alternative reaction media, such as deep eutectic solvents, which are considered a new generation of green solvents. nih.gov These can serve as environmentally acceptable substitutes for toxic and volatile organic solvents. nih.gov Additionally, the development of catalytic systems that can be reused and operate under milder conditions is a key area of research. rsc.org The optimization of synthetic processes to reduce the number of steps and avoid the isolation of intermediates can also contribute to a greener chemical industry. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the chemical sciences to accelerate the discovery and development of new molecules. nih.gov In the context of this compound, these technologies can be used to design novel derivatives with desired properties and to predict their biological activities. researchgate.net

Conclusion

Summary of Key Research Findings on 3-Bromo-5-methylpicolinonitrile

Research into this compound has firmly established its identity as a versatile and highly valuable building block in synthetic organic chemistry. innospk.com Key findings highlight its role as a crucial intermediate in the synthesis of more complex organic molecules, with significant applications in the development of pharmaceuticals and agrochemicals. The compound, with the molecular formula C₇H₅BrN₂ and a molecular weight of approximately 197.03 g/mol , is structurally defined as a halogenated pyridine (B92270) derivative.

The reactivity of this compound is a central theme in the research. The bromine atom at the 3-position and the nitrile group at the 2-position of the pyridine ring provide two reactive sites for a variety of chemical transformations. Notably, the compound readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the formation of new carbon-carbon bonds. This reactivity is fundamental to its utility in constructing complex molecular scaffolds. Furthermore, the nitrile group can be converted into other functional groups like carboxylic acids or amines, further expanding its synthetic potential. innospk.com

Studies have demonstrated that derivatives synthesized from this compound exhibit promising biological activities. There is particular interest in its potential as a precursor for anti-inflammatory and anti-cancer agents. For instance, some picolinonitrile derivatives have shown significant cytotoxic effects against various cancer cell lines, underscoring the therapeutic potential of molecules derived from this scaffold.

Broader Implications for Organic Synthesis and Drug Development

The synthetic versatility of this compound has broader implications for the fields of organic synthesis and drug development. Its utility exemplifies the importance of substituted heterocyclic compounds in medicinal chemistry. ekb.eg The ability to selectively functionalize the pyridine ring at multiple positions makes it an ideal starting material for creating diverse libraries of compounds for high-throughput screening in drug discovery programs.

The predictable reactivity of this compound in common synthetic transformations allows for the rational design of novel drug candidates. Medicinal chemists can leverage its structure to introduce various substituents, thereby fine-tuning the steric and electronic properties of the final molecules to optimize their pharmacological profiles. The development of drugs like bosutinib, milrinone, and neratinib (B1684480) from the broader nicotinonitrile scaffold highlights the success of this approach. ekb.eg

Moreover, the availability and reactivity of this compound contribute to the efficient and cost-effective synthesis of active pharmaceutical ingredients (APIs). innospk.com Its role as a key intermediate streamlines synthetic routes, potentially reducing the number of steps required to produce complex therapeutic agents. This has significant economic implications for the pharmaceutical industry.

Outlook on Future Research and Translational Potential

The future research landscape for this compound appears promising, with several avenues for exploration. A key area of focus will likely be the development of novel synthetic methodologies that utilize this compound. This could include the exploration of new catalytic systems for more efficient and selective cross-coupling reactions, as well as the development of greener and more sustainable synthetic protocols. innospk.com

There is also considerable potential in the continued exploration of the biological activities of its derivatives. Future studies are expected to delve deeper into the mechanisms of action of these compounds and to identify specific molecular targets. This could lead to the discovery of new therapeutic applications beyond the current focus on oncology and inflammation. The creation of novel compounds for use in materials science and agrochemicals also represents a significant area for future growth. innospk.com

The translational potential of research involving this compound is substantial. As a fundamental building block, it will continue to play a pivotal role in the pipeline of new drug candidates. The ongoing investigation into its derivatives could lead to the development of next-generation therapeutics with improved efficacy and safety profiles. Furthermore, innovations in the large-scale production of this intermediate will be crucial for its continued accessibility and application in both academic and industrial research settings. innospk.com

常见问题

Q. What are the common synthetic routes for preparing 3-Bromo-5-methylpicolinonitrile?

- Methodological Answer : The synthesis of this compound typically involves bromination of a methyl-substituted picolinonitrile precursor. For example, bromination using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane under controlled conditions ensures selective substitution at the 3-position . Alternative routes may involve coupling reactions with boronic acids (e.g., Suzuki-Miyaura reactions) to introduce functional groups while retaining the nitrile moiety . Purity is critical, and intermediates are often validated via HPLC (>95% purity) .

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm regiochemistry and assess substitution patterns (e.g., distinguishing between 3-bromo and 5-methyl groups) .

- Mass Spectrometry (MS) : For molecular weight verification (C₇H₅N₂Br, MW: 197.03 g/mol) .

- High-Performance Liquid Chromatography (HPLC) : To ensure purity (>97% as per industrial standards) .

- Melting Point Analysis : Reported values for related brominated picolinonitriles range from 149–166°C, aiding in compound identification .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 3-position acts as a leaving group, enabling participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Steric and electronic effects from the methyl group at the 5-position can modulate reactivity. For instance, the methyl group may hinder access to the reactive site, requiring optimized ligands (e.g., XPhos) or elevated temperatures. Studies on similar compounds (e.g., 3-Bromo-5-(trifluoromethyl)picolinic acid) show that electron-withdrawing groups enhance electrophilicity at the brominated carbon, accelerating substitution .

Q. What challenges arise in achieving regioselective functionalization of this compound?

- Methodological Answer : Regioselectivity is complicated by competing reactions at the nitrile group or methyl-substituted positions. Strategies include:

- Directed Ortho-Metalation : Using strong bases like LDA to deprotonate positions adjacent to the nitrile, followed by electrophilic quenching .

- Protecting Groups : Temporarily masking the nitrile to prevent undesired side reactions .

- Computational Modeling : DFT calculations predict reaction pathways and transition states, guiding experimental design . Contradictions in regioselectivity outcomes between studies highlight the need for reaction condition optimization (e.g., solvent polarity, catalyst loading) .

Q. How is this compound utilized in medicinal chemistry applications?

- Methodological Answer : This compound serves as a key intermediate in synthesizing bioactive molecules:

- Kinase Inhibitors : The nitrile group chelates metal ions in enzyme active sites, while bromine allows further derivatization (e.g., introducing aryl groups via cross-coupling) .

- Agrochemicals : Derivatives exhibit herbicidal activity, with the methyl group enhancing lipophilicity for membrane penetration .

- PET Tracers : Radiolabeling with fluorine-18 (via halogen exchange) enables imaging applications, though purity (>99%) is critical to avoid byproducts .

Notes

- Contradictions : Some studies report conflicting optimal conditions for bromination (e.g., solvent selection in vs. 9). Researchers should validate protocols using control experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。